

Electronic Band Structure of Monolayer Molybdenum Diselenide (MoSe₂): A Technical Guide

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Compound of Interest		
Compound Name:	Molybdenum diselenide	
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Abstract: Monolayer **Molybdenum Diselenide** (MoSe₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest due to its unique electronic and optical properties, which are dominated by its distinct band structure. As a direct bandgap semiconductor, monolayer MoSe₂ is a promising candidate for next-generation optoelectronic devices, including photodetectors, light-emitting diodes, and valleytronic applications. This technical guide provides a comprehensive overview of the electronic band structure of monolayer MoSe₂, intended for researchers, scientists, and professionals in materials science and drug development. It details the fundamental band parameters, the experimental techniques used for their characterization, and the theoretical approaches for their calculation. All quantitative data are summarized in structured tables for clarity, and detailed experimental and computational protocols are provided.

Core Concepts of the Electronic Band Structure

Monolayer MoSe₂ is a direct bandgap semiconductor, a feature that distinguishes it from its bulk counterpart, which has an indirect bandgap.[1][2] This transition to a direct gap in the monolayer form is a hallmark of many TMDs and is crucial for its strong photoluminescence.[1] The electronic band structure is characterized by the valence and conduction bands, with the valence band maximum (VBM) and conduction band minimum (CBM) both located at the non-equivalent K⁺ and K⁻ points of the hexagonal Brillouin zone.[3]



A key feature of the MoSe₂ band structure is the significant spin-orbit coupling (SOC), which arises from the heavy molybdenum atom. This interaction lifts the spin degeneracy, leading to a substantial splitting of the valence band at the K-points.[3][4] This spin-splitting is a critical factor for the material's potential in spintronic and valleytronic applications.

The electronic properties are also heavily influenced by the formation of strongly bound excitons (electron-hole pairs) and trions (charged excitons), which have large binding energies due to reduced dielectric screening in the 2D limit.[5][6]

Quantitative Band Structure Parameters

The following tables summarize the key quantitative parameters of the electronic band structure of monolayer MoSe₂, compiled from various experimental and theoretical studies.

Table 1: Fundamental Band Gap and Excitonic Properties

Parameter	Symbol	Typical Value (eV)	Method
Direct Band Gap	E_g	1.33 - 1.60	DFT, ARPES, PL
A Exciton Energy	E_A	~1.57	PL
B Exciton Energy	E_B	~1.82	PL
Exciton Binding Energy	E_b	~0.55	Optical Spectroscopy
Trion Binding Energy	E_t	~0.026 - 0.030	PL

Note: The direct band gap value can be influenced by the substrate and measurement conditions.[7]

Table 2: Spin-Orbit Coupling and Effective Masses



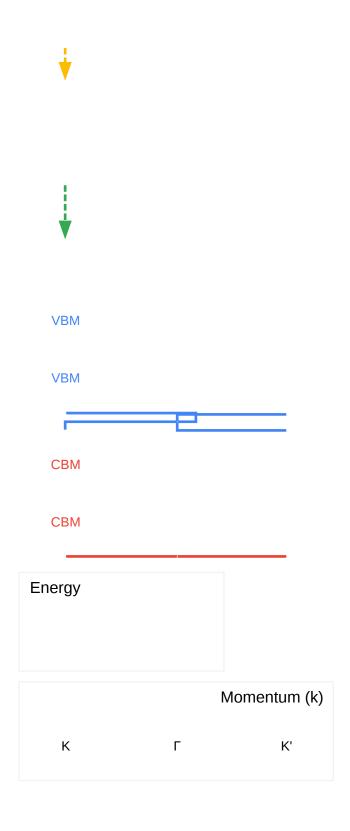
Parameter	Symbol	Typical Value	Method
Valence Band Spin- Orbit Splitting at K	Δ_SO	185.7 meV	DFT, PLE
Electron Effective Mass at K	m_e	~0.88 m₀	DFT, Magneto-optics
Hole Effective Mass at	m_h	~0.74 m₀	DFT, Magneto-optics

m₀ is the free electron mass. Effective mass values can vary depending on the theoretical model used.[3][8]

Visualizing the Band Structure and Related Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the monolayer MoSe₂ electronic structure and experimental workflows.

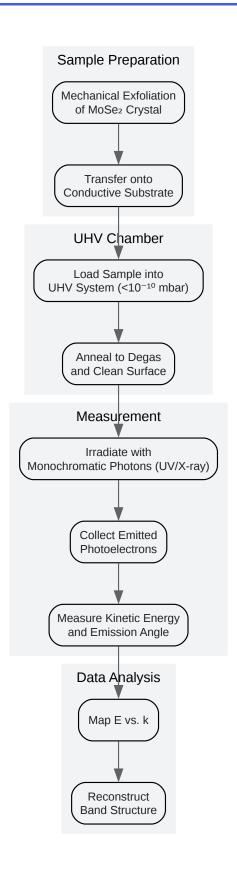




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Caption: Electronic band structure of monolayer MoSe₂.

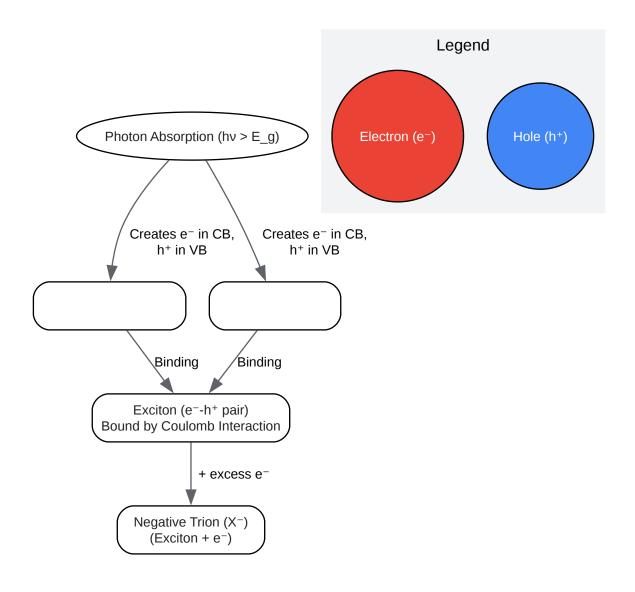




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Caption: Simplified experimental workflow for ARPES.





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Caption: Formation of excitons and trions in monolayer MoSe₂.

Experimental and Theoretical Protocols Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful direct probe of the electronic band structure, measuring the kinetic energy and momentum of photoelectrons ejected from the sample.

Methodology:

Sample Preparation:



- High-quality single crystals of MoSe₂ are procured.
- Monolayer flakes are isolated via mechanical exfoliation using viscoelastic stamping.
- The monolayer flake is transferred onto a conductive substrate (e.g., highly oriented pyrolytic graphite (HOPG) or a doped Si wafer) to prevent charging effects.
- The sample is mounted on a sample holder compatible with the ARPES system.[10]
- Ultra-High Vacuum (UHV) Environment:
 - The sample is loaded into the ARPES analysis chamber, which is maintained at a base pressure below $1x10^{-10}$ mbar to ensure a clean surface.[11]
 - To remove adsorbates from the transfer process, the sample is annealed in-situ at a moderate temperature (e.g., 300°C) for several hours.[11]
- Data Acquisition:
 - A monochromatic light source, typically a synchrotron beamline or a laser-based UV source, is used to irradiate the sample.[9] Photon energies in the range of 20-100 eV are common.
 - The emitted photoelectrons are collected by a hemispherical electron analyzer.
 - \circ The analyzer measures the kinetic energy (E_kin) and the emission angles (θ, φ) of the photoelectrons.
 - These measured quantities are then converted to binding energy (E_B) and in-plane crystal momentum (k ||) to reconstruct the E vs. k band dispersion.[12]

Scanning Tunneling Microscopy and Spectroscopy (STM/STS)

STM provides real-space atomic resolution imaging, while STS probes the local density of states (LDOS), allowing for the determination of the band gap.

Methodology:



- Sample and Tip Preparation:
 - Monolayer MoSe₂ is exfoliated or grown by CVD on a conductive substrate (e.g., Au(111) or HOPG).[13]
 - The sample is introduced into a UHV STM system.
 - An electrochemically etched tungsten (W) or platinum-iridium (Pt-Ir) tip is cleaned in-situ
 via field emission or annealing.
- STM Imaging:
 - The tip is brought into close proximity (a few angstroms) of the MoSe₂ surface.
 - A bias voltage (V_bias) is applied between the tip and the sample, and the resulting quantum tunneling current (I_t) is measured.
 - The tip is scanned across the surface in constant-current mode, where a feedback loop adjusts the tip's vertical position (z) to maintain a constant I_t, generating a topographic image of the surface.[14]
- STS Measurement (dl/dV Spectroscopy):
 - The STM tip is positioned over a defect-free area of the MoSe₂ monolayer.
 - The feedback loop is temporarily disabled.
 - The bias voltage is swept over a range that includes the expected band gap, and the tunneling current is recorded (I-V curve).[15]
 - To obtain the differential conductance (dl/dV), which is proportional to the sample's LDOS, a small AC modulation voltage is added to the DC bias sweep, and the first harmonic of the current response is measured using a lock-in amplifier.
 - The onsets of the dI/dV signal at negative and positive bias correspond to the valence band maximum and conduction band minimum, respectively, allowing for the determination of the local band gap.[16]



Photoluminescence (PL) Spectroscopy

PL spectroscopy is a key optical technique to identify the direct band gap nature and probe excitonic transitions.

Methodology:

- Sample Preparation:
 - Monolayer MoSe₂ is exfoliated onto a Si/SiO₂ substrate (typically with a 285-300 nm oxide layer for optimal optical contrast).[9]
- Optical Setup:
 - A confocal micro-photoluminescence setup is used.[2]
 - A continuous-wave laser (e.g., 532 nm) is used as the excitation source, focused onto the sample through a high numerical aperture (NA) microscope objective (e.g., 100x).[1][2]
 - The emitted photoluminescence is collected by the same objective.
 - A long-pass filter is used to block the scattered laser light.
 - The collected light is dispersed by a spectrometer and detected by a sensitive detector, such as a nitrogen-cooled charge-coupled device (CCD).[2]
- Data Acquisition:
 - PL spectra are acquired from visually identified monolayer regions.
 - The prominent peak in the PL spectrum corresponds to the A exciton recombination energy, providing a measure of the optical band gap.[3]
 - Temperature-dependent and power-dependent measurements can be performed to study exciton and trion dynamics.

Density Functional Theory (DFT) Calculations



DFT is a first-principles computational method used to predict and understand the electronic band structure of materials.

Methodology (using Quantum ESPRESSO):

- Structure Definition:
 - Define the monolayer MoSe₂ unit cell with a hexagonal lattice. A vacuum layer of at least
 20 Å is added in the z-direction to prevent interactions between periodic images.[14]
- Self-Consistent Field (SCF) Calculation:
 - Choose appropriate pseudopotentials for Mo and Se atoms (e.g., norm-conserving or ultrasoft).[17]
 - Select an exchange-correlation functional. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice.[17] Spin-orbit coupling (SOC) must be included for accurate results.
 - Define a plane-wave cutoff energy (e.g., 80 Ry) and a k-point mesh for Brillouin zone integration (e.g., 9x9x1).[17]
 - Run the SCF calculation to obtain the ground-state charge density and total energy.
- Non-Self-Consistent (NSCF) Band Structure Calculation:
 - Define a high-symmetry path in the Brillouin zone (e.g., K-Γ-M-K).
 - Run an NSCF calculation along this path using the charge density from the SCF step.
- Post-Processing:
 - Process the output files to plot the electronic band structure (Energy vs. k-vector).
 - From the plot, determine the band gap, the location of the VBM and CBM, and the magnitude of the spin-orbit splitting at the K-point.

Conclusion



The electronic band structure of monolayer MoSe₂ is characterized by a direct band gap at the K-points of the Brillouin zone and a significant valence band splitting due to strong spin-orbit coupling. These fundamental properties give rise to rich excitonic physics and make monolayer MoSe₂ a highly promising material for advanced optoelectronic and valley-spintronic devices. A combination of experimental techniques, including ARPES, STM/STS, and PL spectroscopy, alongside theoretical DFT calculations, is essential for a comprehensive understanding and engineering of its electronic properties for future applications.

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